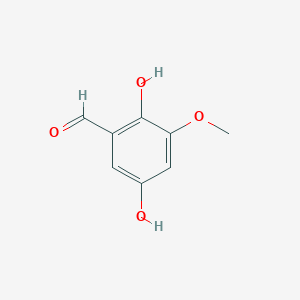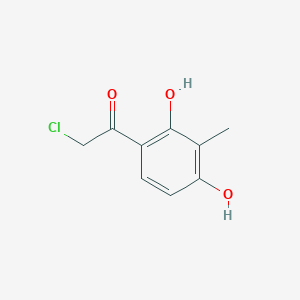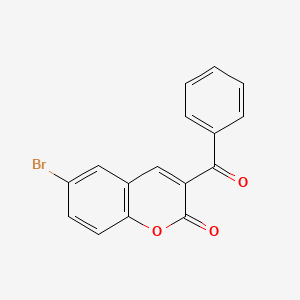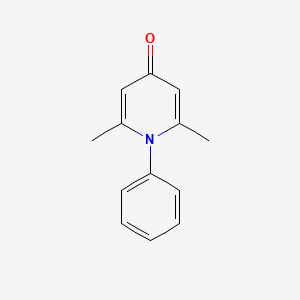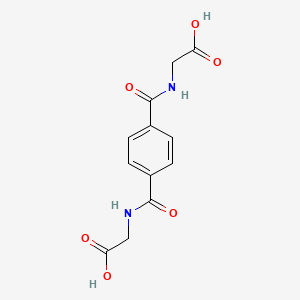
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Übersicht
Beschreibung
The compound "5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine" is a pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. Pyrimidines are important in various biological processes and are key components of nucleic acids. They also serve as a scaffold for numerous pharmaceuticals and have a wide range of applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions. For instance, in the synthesis of two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, nucleophilic substitution was employed using appropriate amines and a chloro-trifluoromethyl-tetrahydrobenzothieno pyrimidine precursor . Another example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which was achieved through a three-step process starting from methyl 2-(4-bromophenyl) acetate, indicating the versatility of pyrimidine synthesis methods .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For the compounds mentioned in the provided papers, single-crystal X-ray diffraction was used to determine their structures. For example, one of the synthesized compounds crystallizes in the monoclinic system with specific lattice parameters, indicating a well-defined crystalline structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as mentioned earlier. The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring. For example, the presence of a trifluoromethyl group can affect the electron distribution and reactivity of the compound . Additionally, the bromine atom in 5-(4-bromophenyl)-4,6-dichloropyrimidine suggests potential for further substitution reactions, which can be utilized in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of halogens, such as bromine and chlorine, can increase the density and molecular weight of the compounds. The trifluoromethyl group is known to impart unique chemical properties, such as increased lipophilicity and metabolic stability . These properties are important for the development of pharmaceuticals, as they can affect the bioavailability and efficacy of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Analogues
The compound has been utilized in the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These synthesized compounds exhibit an orthogonal intramolecular C–F···C=O interaction, which may stabilize the molecule's conformation, indicating its utility in designing molecules with specific structural requirements (Sukach et al., 2015).
Regioselective Displacement Reactions
Research has also shown its involvement in regioselective displacement reactions with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. This outcome underscores its role in creating substituted aminopyrimidines through selective chemical transformations, highlighting its versatility in organic synthesis (Doulah et al., 2014).
Creation of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
Another study utilized this compound in the development of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, showcasing its effectiveness in heterocyclic chemistry for generating novel structures with potential applications in medicinal chemistry and material science (Rahimizadeh et al., 2007).
Antifungal Activity
Derivatives of this compound have been synthesized and tested for antifungal activities against various pathogens. Preliminary biological tests showed that specific derivatives exhibited significant antifungal activity, suggesting its potential as a precursor for developing new antifungal agents (Wu et al., 2021).
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with various enzymes and receptors in the body, leading to a range of biological effects . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The presence of a trifluoromethyl group (-cf3) in a molecule has been associated with improved pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, which can lead to improved bioavailability .
Result of Action
A related compound exhibited excellent antifungal activity against phompsis sp, with an EC50 value of 105 μg/ml, which is even better than Pyrimethanil (321 μg/ml) .
Action Environment
The stability and reactivity of organoboron reagents, which are often used in the synthesis of such compounds, can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMDRJAIZCRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390993 | |
| Record name | 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294197-07-2 | |
| Record name | 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



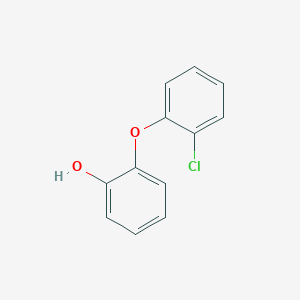
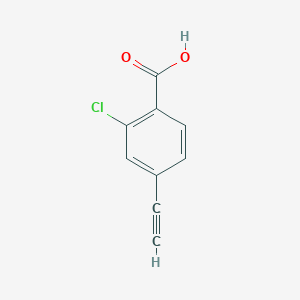

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

